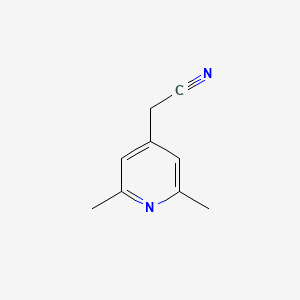

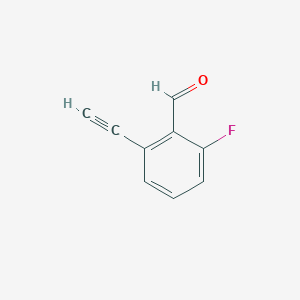

4-Cyanomethyl-2,6-dimethylpyridine

Overview

Description

2,6-Dimethylpyridine is an organic compound with the chemical formula C7H9N . It can be prepared through various methods .

Synthesis Analysis

A series of simple 2-methylpyridines were synthesized using a simplified bench-top continuous flow setup .Molecular Structure Analysis

The structure of neutral and protonated pyridine, 2-methyl-, 4-methyl-, 2,4-dimethyl-, 2,6-dimethyl-, and 2,4,6-trimethylpyridine molecules and also of proton-bound dimers of pyridine and 2,4-dimethylpyridine were computed using accurate quantum chemical methods .Chemical Reactions Analysis

The introduction of a second cyano group by nucleophilic substitution of halogen atoms by a cyanide ion should lead to alkyl-substituted pyridine-2,3-dicarbonitriles .Physical And Chemical Properties Analysis

Photophysical and electrochemical studies of DDP dye with Formamide and alkyl substituted amides were carried out in water .Scientific Research Applications

Ion Mobility Spectrometry Standards : 2,4-Dimethylpyridine (a compound similar to 4-Cyanomethyl-2,6-dimethylpyridine) has been studied for its application in ion mobility spectrometry. It has been found to yield a protonated molecule and shows potential for use in standardizing reduced mobilities in ion mobility spectra (Eiceman, Nazarov, & Stone, 2003).

NMR pH Indicators : Research on fluorinated pyridines, including 4-(fluoromethyl)-2,6-dimethylpyridine, has shown their potential as indicators in 19 F NMR pH measurements. These compounds demonstrate significant chemical shift responses to pH changes, making them suitable for this application (Amrollahi, 2014).

Selective Poisoning of Bronsted Sites : 2,6-Dimethylpyridine is used in research for selective poisoning of Bronsted sites on synthetic Y zeolites, aiding in the study of active sites in zeolites and their catalytic properties (Jacobs & Heylen, 1974).

Cationic Polymerization : The compound 2,6-dimethylpyridine has been used in the living cationic polymerization of vinyl monomers. Its structure and steric properties play a critical role in stabilizing the growing carbocation during polymerization (Higashimura, Okamoto, Kishimoto, & Aoshima, 1989).

Microwave-Assisted Synthesis : Research has explored the use of 2,6-dimethylpyridine under microwave irradiation to synthesize pyridine dicarboxylic acid. This method offers an environmentally friendly and efficient alternative to traditional synthesis methods (Zhang et al., 2010).

Biodegradation Studies : The biodegradation of 2,6-dimethylpyridine by the bacterium Arthrobacter crystallopoietes has been studied, revealing the formation of various metabolites. This research is significant for understanding the degradation of pyridines in wastewater treatment (Khasaeva, Parshikov, & Zaraisky, 2020).

Catalysis and Binding Studies : Research has been conducted on the synthesis of Schiff base ligands, including compounds derived from 4-(3-cyano-4,6-dimethylpyridin-2-ylamino) benzohydrazide, for their catalytic, DNA binding, and antibacterial activities. These studies contribute to the development of new therapeutic agents and catalysts (El‐Gammal, Mohamed, Rezk, & El‐Bindary, 2021).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(2,6-dimethylpyridin-4-yl)acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-7-5-9(3-4-10)6-8(2)11-7/h5-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXXQBOOZPRXUPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)C)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90926609 | |

| Record name | (2,6-Dimethylpyridin-4-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90926609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

130138-46-4 | |

| Record name | (2,6-Dimethylpyridin-4-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90926609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[2-(3,4-dimethoxyphenyl)ethyl]-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B7809369.png)

![2-[2-(2-Bromanylphenoxy)ethyl]isoindole-1,3-dione](/img/structure/B7809380.png)

![1-{1-[4-(4-methylphenoxy)butyl]-1H-benzimidazol-2-yl}butan-1-ol](/img/structure/B7809386.png)

![1-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]butan-1-ol](/img/structure/B7809391.png)

![Ethyl 2-cyano-3-[3-(trifluoromethyl)anilino]prop-2-enoate](/img/structure/B7809399.png)

![4-Chloro-2-methylbenzo[d]thiazol-5-amine](/img/structure/B7809407.png)

![2-(Methylthio)benzo[d]thiazole-6-carbonitrile](/img/structure/B7809415.png)

![4-Methoxy-2-methylbenzo[d]thiazole](/img/structure/B7809443.png)

![4-Methoxy-2-(methylthio)benzo[d]thiazole](/img/structure/B7809451.png)